5-Aminoisoxazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c5-3-2(4(7)8)1-6-9-3/h1H,5H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWIAJURJNHBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=C1C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Aminoisoxazole 4 Carboxylic Acid and Analogues
Classical and Modern Approaches to the Isoxazole (B147169) Ring System
The construction of the isoxazole core can be achieved through various synthetic strategies, ranging from traditional cycloaddition reactions to modern metal-catalyzed transformations.
1,3-Dipolar Cycloaddition Reactions for Isoxazole Annulation
One of the most fundamental and widely employed methods for isoxazole synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. rsc.orgnih.gov This reaction offers a direct route to the isoxazole ring with good control over regioselectivity, typically yielding 3,5-disubstituted isoxazoles. rsc.org The nitrile oxides are often generated in situ from the corresponding aldoximes using oxidizing agents or from hydroximoyl chlorides via dehydrohalogenation. rsc.orgnih.gov
The versatility of this method allows for the synthesis of a wide array of isoxazole derivatives by varying the substituents on both the nitrile oxide and the alkyne. Both terminal and internal alkynes can be utilized as dipolarophiles. The reaction conditions can be tuned to optimize yields and regioselectivity, with both metal-catalyzed and metal-free protocols being developed. rsc.orgnih.gov For instance, copper(I) catalysis is frequently used to promote the reaction, particularly with terminal alkynes. nih.gov
| Dipole Precursor | Dipolarophile | Conditions | Product | Yield | Reference |
| Aromatic Aldoxime | Terminal Alkyne | NCS, DBU, DMF | 3-Aryl-5-alkylisoxazole | 50-88% | researchgate.net |
| Hydroximoyl Chloride | Resin-bound Alkyne | Triethylamine | Resin-bound Isoxazole | - | nih.gov |
| Aromatic Aldoxime | Phenylacetylene | tert-Butyl nitrite | 3,5-Disubstituted isoxazole | Good | organic-chemistry.org |
Hydroxylamine-Mediated Cyclocondensation and Ring Formation
The reaction of hydroxylamine (B1172632) or its salts with 1,3-dicarbonyl compounds or their synthetic equivalents is a classical and robust method for the synthesis of isoxazoles. researchgate.net This approach involves the condensation of hydroxylamine with a three-carbon component, leading to the formation of the isoxazole ring. Variations of this method utilize α,β-unsaturated ketones and esters as substrates. nih.gov
The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on the dicarbonyl compound. For example, the reaction of β-enamino diketones with hydroxylamine hydrochloride can lead to different regioisomeric isoxazoles depending on the solvent and additives used. researchgate.net This method is particularly useful for the synthesis of isoxazoles with specific substitution patterns that may be difficult to achieve through other routes.
| Substrate | Reagent | Conditions | Product | Yield | Reference |
| β-Enamino diketone | Hydroxylamine hydrochloride | EtOH or MeCN, additive | Regioisomeric disubstituted isoxazoles | 50-74% | researchgate.net |
| Chalcone | Hydroxylamine hydrochloride, Sodium acetate | Glacial acetic acid, Ethanol, Reflux | 3,5-Disubstituted isoxazole | - | nih.gov |
| Dimer of ethyl cyanoacetate | Hydroxylamine hydrochloride | - | Ethyl 5-amino-3-(cyanomethyl)-isoxazole-4-carboxylate | - |
Metal-Catalyzed and Metal-Free Routes for Isoxazole Synthesis
In recent years, both metal-catalyzed and metal-free synthetic strategies have gained prominence for the synthesis of isoxazoles, offering milder reaction conditions and improved efficiency.
Metal-Catalyzed Routes: Transition metals, particularly palladium, rhodium, and copper, have been employed to catalyze the formation of the isoxazole ring. researchgate.netmdpi.com These methods often involve annulation or cyclization reactions of appropriately functionalized precursors. For example, palladium-catalyzed cascade annulation/allylation of alkynyl oxime ethers provides a route to functionalized isoxazoles. organic-chemistry.org Metal catalysis can also be used to achieve regioselective synthesis that might be challenging under thermal conditions.
| Catalyst | Substrates | Reaction Type | Product | Reference |
| Palladium(II) | Alkynyl oxime ether, Allyl halide | Cascade annulation/allylation | Functionalized isoxazole | organic-chemistry.org |
| Copper(I) | Terminal alkyne, Nitrile oxide (in situ) | Cycloaddition | 3,5-Disubstituted isoxazole | nih.gov |
Metal-Free Routes: Growing environmental concerns have spurred the development of metal-free synthetic methods. These approaches often utilize organocatalysts or simply thermal conditions to effect the desired transformation. rsc.orgrsc.org A notable example is the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-promoted regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes and alkynes. rsc.org This method avoids the use of toxic metals and is efficient for a range of substrates. researchgate.netrsc.org
| Reagent/Condition | Substrates | Reaction Type | Product | Yield | Reference |
| DBU, NCS | Aldoxime, Alkyne | 1,3-Dipolar cycloaddition | 3,5-Disubstituted isoxazole | 50-88% | researchgate.netrsc.org |
| Oxone, KCl | Aldoxime, Alkyne | Oxidative 1,3-dipolar cycloaddition | 3,5-Disubstituted isoxazole | Good | rsc.org |
Targeted Synthesis of 5-Aminoisoxazole-4-carboxylic Acid Derivatives
The synthesis of this compound and its derivatives requires specific strategies that allow for the introduction of the amino and carboxylic acid functionalities at the desired positions of the isoxazole ring.
Preparation from Substituted Cyanoacetic Acid Derivatives
A versatile approach to this compound derivatives involves the use of substituted cyanoacetic acid esters as starting materials. For instance, the synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid begins with the reaction of ethyl cyanoacetate with triethyl orthoacetate to form ethyl 2-cyano-3-ethoxybut-2-enoate. nih.govsemanticscholar.org This intermediate is then treated with hydroxylamine in the presence of a base to construct the 5-aminoisoxazole ring. nih.govsemanticscholar.org Subsequent hydrolysis of the ester group yields the desired carboxylic acid. nih.govsemanticscholar.org A similar strategy can be envisioned for the synthesis of the unsubstituted this compound by using a suitable orthoformate derivative in the initial step.
Another documented procedure involves the reaction of ethyl cyanoacetate with benzoyl chloride, followed by treatment with phosphoryl chloride and then hydroxylamine to afford ethyl 5-amino-3-phenylisoxazole-4-carboxylate. chemicalbook.com
| Starting Material | Key Intermediate | Reagents | Product | Reference |
| Ethyl cyanoacetate, Triethyl orthoacetate | Ethyl 2-cyano-3-ethoxybut-2-enoate | 1. EtONa, NH₂OH·HCl 2. NaOH, then HCl | 5-Amino-3-methyl-isoxazole-4-carboxylic acid | nih.govsemanticscholar.org |
| Ethyl cyanoacetate, Benzoyl chloride | - | 1. Triethylamine 2. POCl₃ 3. NH₂OH·HCl, NaOH | Ethyl 5-amino-3-phenylisoxazole-4-carboxylate | chemicalbook.com |
Synthesis via Thiocarbamoylcyanoacetates and Hydroxylamine
A convenient method for the synthesis of 5-aminoisoxazoles involves the reaction of thiocarbamoylcyanoacetates with hydroxylamine. researchgate.netresearchgate.net This approach starts with the preparation of ethyl arylthiocarbamoylcyanoacetates from the reaction of aryl isothiocyanates with sodium ethylcyanoacetate. researchgate.netresearchgate.net These intermediates are then refluxed with hydroxylamine in ethanol to afford the corresponding ethyl 5-amino-3-(arylamino)isoxazole-4-carboxylates in good yields. researchgate.netresearchgate.net
The proposed mechanism involves the initial reaction of hydroxylamine with the thiocarbamoyl group, followed by cyclization and elimination of hydrogen sulfide to form the 5-aminoisoxazole ring. researchgate.net The higher electronegativity of the cyano group directs the cyclization to favor the formation of the 5-aminoisoxazole over the corresponding isoxazolone. researchgate.net
| Aryl Isothiocyanate | Thiocarbamoylcyanoacetate Intermediate | Conditions for Cyclization | Product | Yield | Reference |
| Phenyl isothiocyanate | Ethyl 2-cyano-3-(phenylamino)-3-thioxopropanoate | NH₂OH, Ethanol, Reflux | Ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate | 97% | researchgate.net |
| 2-Bromophenyl isothiocyanate | Ethyl 3-((2-bromophenyl)amino)-2-cyano-3-thioxopropanoate | NH₂OH, Ethanol, Reflux | Ethyl 5-amino-3-((2-bromophenyl)amino)isoxazole-4-carboxylate | 70% | researchgate.net |
| 1-Naphthyl isothiocyanate | Ethyl 2-cyano-3-(naphthalen-1-ylamino)-3-thioxopropanoate | NH₂OH, Ethanol, Reflux | Ethyl 5-amino-3-(naphthalen-1-ylamino)isoxazole-4-carboxylate | 60% | researchgate.net |
Strategic Approaches for Regioselectivity and Diastereoselectivity Control in Isoxazole Formation
The regiochemical outcome of isoxazole synthesis is a critical aspect, determining the final substitution pattern of the heterocyclic ring. Control over regioselectivity is often achieved by modifying reaction conditions or the structure of the starting materials. nih.gov One effective strategy involves the cyclocondensation of β-enamino diketones with hydroxylamine. nih.govrsc.org The regiochemistry of this reaction can be controlled by several factors, including the choice of solvent, the use of a base like pyridine (B92270), the presence of a Lewis acid carbonyl activator, and the specific structure of the β-enamino diketone. nih.gov
For instance, reacting a β-enamino diketone with hydroxylamine hydrochloride in the presence of the Lewis acid boron trifluoride (BF₃·OEt₂) can steer the reaction to favor the formation of 3,4-disubstituted isoxazoles. nih.gov The optimization of this process revealed that both the amount of the Lewis acid and the solvent play crucial roles in maximizing the yield and regioselectivity of the desired product. nih.gov Another approach involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride to produce 5-cycloaminyl-1,2-oxazole-4-carboxylates, which are valuable amino acid-like building blocks. beilstein-journals.org
The classic [3+2] cycloaddition reaction between alkynes and nitrile oxides is a common method for isoxazole synthesis, but it can sometimes result in poor regioselectivity. researchgate.net However, high regioselectivity can be achieved in the synthesis of 3,5-disubstituted isoxazoles through a one-pot, three-step procedure that utilizes a copper(I)-catalyzed cycloaddition between terminal acetylenes and in situ generated nitrile oxides. organic-chemistry.orgnih.gov Similarly, the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds provides 3,5-disubstituted isoxazoles with high regioselectivity under mild conditions. organic-chemistry.org
Table 1: Factors Influencing Regioselectivity in Isoxazole Synthesis
| Method | Key Reagents | Controlling Factors | Outcome | Citations |
|---|---|---|---|---|
| Cyclocondensation | β-enamino diketones, Hydroxylamine | Solvent, Lewis Acid (BF₃), Base (Pyridine) | Controlled access to 4,5- or 3,4-disubstituted isoxazoles | nih.gov, rsc.org |
| Cycloaddition | Terminal alkynes, Nitrile oxides (in situ) | Copper(I) catalyst | Highly regioselective formation of 3,5-disubstituted isoxazoles | organic-chemistry.org, nih.gov |
| Condensation | α,β-unsaturated carbonyls, N-hydroxyl-4-toluenesulfonamide | Mild reaction conditions | High regioselectivity for 3,5-disubstituted isoxazoles | organic-chemistry.org |
Advanced Synthetic Techniques and Reaction Conditions
Modern synthetic chemistry employs various advanced techniques to enhance reaction efficiency, yield, and purity, particularly in the construction of complex heterocyclic systems like this compound.
Solid-phase synthesis offers a powerful platform for the construction of peptides and peptidomimetics incorporating unnatural amino acids like this compound derivatives. nih.govrsc.org Research has demonstrated the feasibility of incorporating 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) into a peptide chain using solid-phase peptide synthesis (SPPS). nih.gov In this approach, the unnatural β-amino acid can be successfully coupled to the N-terminus of a resin-bound peptide. nih.gov Interestingly, studies have shown that the amino group of AMIA can remain unreactive during the formation of its Fmoc-protected derivative under typical conditions, allowing for its direct coupling to the α-amino group of the N-terminal amino acid residue on the solid support. nih.gov
Another example highlights the synthesis of isoxazole-containing peptidomimetics via SPPS using a Rink-amide resin. rsc.org In this case, an Fmoc-protected isoxazole amino acid was utilized with a TBTU/HOBt/DIPEA coupling system to grow the peptide chain. rsc.org These protocols underscore the utility of solid-phase methods for creating molecular diversity and incorporating the isoxazole scaffold into larger biomolecules. acs.org
The application of ultrasound irradiation in organic synthesis has emerged as a green and efficient alternative to conventional heating methods. mdpi.comresearchgate.netnih.gov Sonochemistry can significantly accelerate reaction rates, improve yields, and allow for milder reaction conditions, often with reduced energy consumption and shorter reaction times. mdpi.comresearchgate.netnih.gov
In the context of isoxazole synthesis, ultrasound has been used to promote reactions, minimizing byproduct formation and enabling the use of environmentally benign solvents. mdpi.com For example, an environmentally friendly procedure for synthesizing 3-alkyl-5-aryl isoxazoles under ultrasound irradiation has been reported that proceeds without any catalyst. nih.gov This method benefits from an easier work-up, mild conditions, high yields, and significantly reduced reaction times. nih.gov Another novel method for forming isoxazole derivatives involves a one-pot cascade reaction assisted by ultrasonication. rsc.org The integration of ultrasound aligns with the principles of green chemistry by improving operational simplicity and atom economy. mdpi.com The synthesis of related heterocyclic compounds, such as 5-substituted 1,3,4-oxadiazole-2-thiols, has also been successfully achieved using ultrasound-assisted reactions, demonstrating the broad applicability of this technique. nih.gov
Catalysis is fundamental to the efficient synthesis of isoxazoles, with various metals and organocatalysts being employed to facilitate key bond-forming steps. Metal-catalyzed reactions are particularly prevalent, with copper and palladium complexes being widely used. organic-chemistry.orgrsc.org
Copper(I) catalysts are frequently used for the [3+2] cycloaddition reaction of alkynes with in situ generated nitrile oxides, providing highly regioselective access to 3,5-disubstituted isoxazoles. organic-chemistry.orgnih.gov Furthermore, a one-pot oxidation and cyclization of propargylamines to isoxazoles can be effectively mediated by a copper(I) chloride (CuCl) catalyst at elevated temperatures. thieme-connect.com This process is thought to involve copper-catalyzed isomerization of an intermediate oxime, enabling complete conversion to the final isoxazole product. thieme-connect.com
Other metals have also proven effective. Gold(III) chloride (AuCl₃) catalyzes the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles under moderate conditions. organic-chemistry.org Palladium catalysts are used in cascade annulation/allylation reactions of alkynyl oxime ethers with allyl halides to produce functionalized isoxazoles. organic-chemistry.org Beyond metal catalysts, hypervalent iodine(III) species have been used to efficiently catalyze the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes, affording polycyclic isoxazole derivatives in high yields. mdpi.com
Table 2: Overview of Catalytic Methods in Isoxazole Synthesis
| Catalyst | Reaction Type | Substrates | Product Type | Citations |
|---|---|---|---|---|
| Copper(I) (e.g., CuCl) | [3+2] Cycloaddition / Cyclization | Alkynes & Nitrile Oxides / Propargylamines | 3,5-Disubstituted / Substituted Isoxazoles | organic-chemistry.org, thieme-connect.com, nih.gov |
| Gold(III) (AuCl₃) | Cycloisomerization | α,β-Acetylenic oximes | Substituted Isoxazoles | organic-chemistry.org |
| Palladium | Cascade Annulation/Allylation | Alkynyl oxime ethers, Allyl halides | Functionalized Isoxazoles | organic-chemistry.org |
| Hypervalent Iodine(III) | Intramolecular Oxidative Cycloaddition | Alkyne/alkene-tethered aldoximes | Fused Isoxazoles | mdpi.com |
Applications of 5 Aminoisoxazole 4 Carboxylic Acid in Advanced Organic Synthesis and Chemical Biology
5-Aminoisoxazole-4-carboxylic Acid as a Versatile Synthetic Building Block
The inherent reactivity and functionality of this compound make it a valuable starting material for the synthesis of a wide array of more complex molecules. Its bifunctional nature allows for a variety of chemical transformations, establishing it as a key building block in synthetic organic chemistry.
Scaffold Design for Complex Heterocyclic Architectures
This compound serves as a foundational scaffold for the design and synthesis of diverse and complex heterocyclic systems. The amino and carboxylic acid groups can undergo a range of reactions, including nucleophilic substitutions, condensations, and cyclizations, to generate a variety of molecular frameworks. This versatility allows chemists to construct libraries of compounds with potential applications in medicinal chemistry and materials science. For instance, the isoxazole (B147169) ring itself is a key feature in several FDA and EMA approved drugs, highlighting the importance of this heterocyclic core in drug design. nih.gov
Precursors to Fused Polyheterocyclic Systems (e.g., Isoxazolo[5,4-b]pyridines)
A significant application of this compound and its derivatives is as precursors to fused polyheterocyclic systems. These are structures where the isoxazole ring is fused with other heterocyclic rings, leading to novel chemical entities with unique properties. One such example is the synthesis of isoxazolo[5,4-b]pyridines. These fused systems are of interest due to their potential biological activities. The synthesis often involves the reaction of the amino group of the isoxazole with a suitable dielectrophilic partner, leading to the formation of the fused pyridine (B92270) ring.
Synthesis of 2H-Azirine-2-carboxylic Acid Derivatives
The isomerization of isoxazoles, particularly those with a heteroatom substituent at the C5 position, provides a powerful method for the preparation of 2H-azirine-2-carboxylic acid derivatives. beilstein-journals.org This transformation is of significant interest as azirine-2-carboxylic acid derivatives are not only valuable synthetic intermediates but also exhibit useful biological activities. beilstein-journals.orgbeilstein-journals.org Specifically, 5-chloroisoxazoles can be catalytically isomerized to generate azirine-2-carbonyl chlorides. nih.govrsc.org These highly reactive intermediates can then be readily converted into a variety of 2H-azirine-2-carboxylic acid derivatives, such as amides, esters, and the acids themselves, by reacting them with appropriate nucleophiles. beilstein-journals.orgnih.gov This method provides an efficient route to a class of compounds that were previously difficult to access. nih.gov
Integration into Peptide Chemistry and Peptidomimetics
The structural similarity of this compound to natural amino acids has led to its exploration in the field of peptide chemistry. Its incorporation into peptide chains offers a strategy to create novel peptidomimetics with potentially enhanced properties.
This compound as a Non-Proteinogenic Amino Acid
This compound and its analogues, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid, are considered non-proteinogenic β-amino acids. nih.govnih.gov This is because the amino group is attached to the β-carbon relative to the carboxyl group. nih.gov The incorporation of such unnatural amino acids into peptide sequences is a widely used strategy in drug discovery to create peptidomimetics. nih.gov These modified peptides often exhibit improved metabolic stability and therapeutic potential compared to their natural counterparts. nih.gov The synthesis of Fmoc-protected derivatives of these isoxazole-based amino acids allows for their use in solid-phase peptide synthesis. mdpi.com
Design and Synthesis of α/β-Mixed Peptides Incorporating Isoxazole Moieties
A key application of this compound in peptide chemistry is in the design and synthesis of α/β-mixed peptides. nih.govmdpi.com These are hybrid peptides that contain both natural α-amino acids and synthetic β-amino acids, such as the isoxazole-derived amino acid. nih.govmdpi.com The inclusion of the isoxazole moiety can introduce conformational constraints into the peptide backbone, influencing its secondary structure and biological activity. Research has demonstrated the successful coupling of 5-amino-3-methyl-isoxazole-4-carboxylic acid to resin-bound peptides, resulting in the formation of novel α/β-mixed peptide hybrids. nih.govnih.gov These new peptide derivatives open up possibilities for exploring their potential biological activities. nih.gov
Conformational Control and Stabilization in Peptidomimetics through Isoxazole Scaffolds
The incorporation of isoxazole scaffolds, such as this compound and its derivatives, into peptide chains is a sophisticated strategy to enforce specific secondary structures, such as β-turns and helices. The rigid, planar nature of the isoxazole ring introduces significant conformational constraints on the peptide backbone, thereby reducing the entropic penalty associated with binding to biological targets and enhancing molecular recognition.
Research in this area has demonstrated that isoxazole-containing peptidomimetics can effectively mimic the spatial arrangement of amino acid side chains crucial for biological activity. A study by Bąchor et al. in 2022 successfully synthesized and incorporated 5-amino-3-methylisoxazole-4-carboxylic acid (AMIA), a close analog of the titular compound, into the N-terminus of various model peptides. nih.govnih.govresearchgate.netmdpi.com The successful synthesis, confirmed by mass spectrometry, underscores the feasibility of utilizing this scaffold in solid-phase peptide synthesis. nih.govnih.govresearchgate.netmdpi.com The study also pointed towards the value of computational methods, such as Natural Bond Orbital (NBO) analysis, and comparison with X-ray crystallographic data of related molecules to understand the conformational preferences of these modified peptides. nih.gov
While specific, detailed conformational data for peptides containing this compound is not extensively documented in the reviewed literature, the principles of conformational control can be illustrated by examining related oxazole-amino acid systems. A detailed study on a series of model compounds, including oxazole-alanine (l-Ala-Ozl), oxazole-dehydroalanine (ΔAla-Ozl), and oxazole-dehydrobutyrine ((Z)-ΔAbu-Ozl), provides valuable insights. acs.orgresearchgate.net Theoretical calculations, supported by FTIR, NMR spectroscopy, and single-crystal X-ray diffraction, revealed that these oxazole-amino acids predominantly adopt a stable β2 conformation. acs.orgresearchgate.net This conformation is stabilized by an intramolecular N–H···N hydrogen bond, a feature that significantly restricts the rotational freedom of the peptide backbone. acs.orgresearchgate.net
The conformational preferences of these model oxazole-amino acids, particularly the torsion angles (φ and ψ), highlight the potent structure-inducing nature of the heterocyclic ring.
| Compound | Torsion Angle (φ) | Torsion Angle (ψ) | Stabilizing Interaction |
| l-Ala-Ozl | -150° | -10° | Intramolecular N–H···N hydrogen bond |
| ΔAla-Ozl | -180° | 0° | Intramolecular N–H···N hydrogen bond, π-electron conjugation |
| (Z)-ΔAbu-Ozl | -120° | 0° | Intramolecular N–H···N hydrogen bond, π-electron conjugation |
Table 1: Conformational Data of Model Oxazole-Amino Acids. This table illustrates the preferred torsion angles for several oxazole-containing amino acid models, demonstrating the conformational rigidity imparted by the heterocyclic scaffold. Data sourced from a study on the conformational properties of oxazole-amino acids. acs.orgresearchgate.net
The data clearly indicates that the isoxazole (and in this case, oxazole) scaffold can direct the peptide backbone into well-defined conformations. In the case of the dehydroamino acid derivatives, the conformational stability is further enhanced by π-electron conjugation that extends from the oxazole (B20620) ring to the Cα=Cβ double bond. acs.orgresearchgate.net The rigidity of these structures is a key factor in their potential to act as effective peptidomimetics, as a pre-organized conformation can lead to higher binding affinity for target receptors.
The synthesis of peptidomimetics incorporating 5-amino-3-methylisoxazole-4-carboxylic acid has been shown to be viable with various peptide sequences.
| Peptide Sequence | Resulting Peptidomimetic | Method of Characterization |
| H-DVYT-NH₂ | AMIA-DVYT-NH₂ | MS, MS/MS, LC-MS |
| H-EAAA-NH₂ | AMIA-EAAA-NH₂ | MS, MS/MS, LC-MS |
| H-PPPP-NH₂ | AMIA-PPPP-NH₂ | MS, MS/MS, LC-MS |
| H-PPPPP-NH₂ | AMIA-PPPPP-NH₂ | MS, MS/MS, LC-MS |
Table 2: Synthesis of Peptidomimetics with 5-Amino-3-methylisoxazole-4-carboxylic Acid (AMIA). This table showcases the successful coupling of AMIA to the N-terminus of different model peptides, as confirmed by mass spectrometry techniques. Data sourced from Bąchor et al., 2022. nih.gov
Computational and Theoretical Investigations of 5 Aminoisoxazole 4 Carboxylic Acid
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of isoxazole (B147169) derivatives. For compounds related to 5-aminoisoxazole-4-carboxylic acid, such as its 3-methyl analog, DFT calculations have been employed to understand bonding and charge distribution. nih.gov
Natural Bond Orbital (NBO) analysis, a method used to study charge transfer and intramolecular interactions, has provided detailed insights into the donor-acceptor interactions within these molecules. nih.gov For instance, in 5-amino-3-methyl-isoxazole-4-carbohydrazide, it was found that the amino group exhibits imine-like character. nih.gov This is significant as it suggests a delocalization of the nitrogen's lone pair electrons into the isoxazole ring, which in turn reduces the nucleophilicity and basicity of the amino group. nih.gov This reduced reactivity has been confirmed experimentally, where acylation of the amino group proved difficult. nih.govmdpi.com
Studies on similar heterocyclic systems like benzoxazolecarboxylic acid utilize DFT at the B3LYP/6-311++G(d,p) level to investigate Frontier Molecular Orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and various charge analyses (NBO, Hirshfeld). dntb.gov.ua Such analyses help in identifying the most reactive sites in a molecule. For this compound, the MEP would likely show negative potential around the ring nitrogen and carbonyl oxygen atoms, indicating susceptibility to electrophilic attack, while the amino group's region would be less negative than a typical primary amine due to electron delocalization.
The formation of 5-aminoisoxazoles from precursors like ethyl arylthiocarbamoyl-cyanoacetates and hydroxylamine (B1172632) is influenced by the electronic properties of the substituents. researchgate.net The high electronegativity of the cyano group in the precursor is believed to direct the reaction towards the formation of the aminoisoxazole ring. researchgate.net
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a key tool for mapping out the intricate steps of chemical reactions, including the formation of the isoxazole ring.
While specific energy profiles for the synthesis of this compound were not detailed in the provided search results, the general mechanism for the formation of related 5-aminoisoxazoles has been proposed. One pathway involves the reaction of a β-ketonitrile derivative (or a related precursor like ethyl thiocarbamoyl-cyanoacetate) with hydroxylamine. researchgate.net The mechanism proceeds through the formation of an oxime intermediate, followed by an intramolecular cyclization and dehydration (or loss of H2S) to yield the 5-aminoisoxazole ring. researchgate.net
Computational studies on analogous systems, such as the iron-catalyzed domino reaction of 5-alkoxyisoxazoles with malononitrile (B47326) to form pyrroles, have utilized DFT calculations to investigate the mechanistic details. rsc.org Such studies typically involve locating transition states, calculating activation energies, and mapping the entire potential energy surface of the reaction to determine the most favorable pathway. ESI-MS/MS has also been used to monitor multicomponent reactions for isoxazol-5(4H)-one synthesis, allowing for the proposition of a kinetic model that firmly points to a single operating reaction pathway among several possibilities. rsc.org
Computational modeling can be a powerful tool for predicting the stereochemistry and regiochemistry of reactions. In the synthesis of isoxazoles, regioselectivity is a key concern, as different isomers can form depending on which nitrogen or oxygen atom of the hydroxylamine attacks which electrophilic carbon of the 1,3-dicarbonyl equivalent.
For instance, in the synthesis of new fluorescent imidazo[4',5':3,4]benzo[c]isoxazole derivatives, regioselective nitration was achieved, and DFT calculations were used to confirm the exact structure of the resulting products. nih.gov By calculating and comparing the energies of different possible regioisomers, computational models can predict which product is thermodynamically or kinetically favored. Although specific studies predicting the stereochemical or regiochemical outcomes for this compound synthesis were not found, the application of these computational techniques is a standard approach in modern synthetic chemistry.
Conformational Analysis and Molecular Dynamics Simulations of Isoxazole-Containing Systems
Understanding the three-dimensional structure and dynamic behavior of a molecule is crucial for predicting its interactions with other molecules.
Conformational analysis and studies of non-covalent interactions reveal how isoxazole derivatives are stabilized. In a study of 5-amino-3-methyl-isoxazole-4-carbohydrazide, a conformational search for possible conformers and tautomers was performed, and NBO analysis revealed a strong intramolecular hydrogen bond between the amino group and a carbonyl oxygen, which stabilizes the structure. nih.gov
X-ray crystallography studies on the related 5-methylisoxazole-4-carboxylic acid provide precise data on the interactions that stabilize its crystal structure. researchgate.netnih.gov The molecule exhibits both intramolecular and intermolecular hydrogen bonds. An intramolecular C-H···O interaction helps to fix the molecular conformation. nih.gov Crucially, strong intermolecular O-H···N hydrogen bonds link the carboxylic acid group of one molecule to the isoxazole ring nitrogen of a neighboring molecule, forming a one-dimensional chain. nih.gov These chains are further stabilized by weaker C-H···O interactions. nih.gov
Table 1: Hydrogen-Bond Geometry in Crystalline 5-Methylisoxazole-4-carboxylic Acid Data sourced from crystallographic analysis. nih.gov
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |
|---|---|---|---|---|---|
| O1-H1···N1 | 0.85 | 1.95 | 2.760 | 160 | Intermolecular |
| C4-H4···O2 | 0.93 | 2.33 | 3.217 | 159 | Intermolecular |
| C5-H3···O1 | 0.92 | 2.44 | 3.032 | 126 | Intramolecular |
Molecular dynamics (MD) simulations are used to study the stability of isoxazole derivatives when interacting with biological targets, such as proteins. mdpi.comresearchgate.net These simulations can reveal key interactions, like hydrogen bonds between the isoxazole ring's oxygen atom and amino acid residues, that contribute to the stability of a ligand-receptor complex. mdpi.com
Computational studies can quantify the basicity of different functional groups within a molecule. For the 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) derivative, it was noted that the amino group has a lower electron density and thus lower basicity. nih.gov This is attributed to the imidic character of the amino group and the delocalization of its electron density through the isoxazole ring. nih.gov
This reduced basicity is also explained by the "proline effect" observed during mass spectrometry fragmentation of peptides containing the AMIA moiety. nih.gov The high proton affinity of the tertiary amide in a proline residue can lead to preferential protonation at that site, which in turn highlights the comparatively lower basicity of the AMIA amino group. nih.gov Computational studies have shown that the fragmentation of protonated peptides can be influenced by the site of protonation, which is directly related to the proton affinity of the basic sites within the molecule. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies in 5 Aminoisoxazole 4 Carboxylic Acid Research
Mass Spectrometry (MS and MS/MS) for Structural Elucidation of Derivatives
Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are indispensable tools for determining the molecular weight and elucidating the structure of 5-aminoisoxazole-4-carboxylic acid derivatives. These techniques are particularly powerful when analyzing compounds incorporated into larger molecules, such as peptides.
In studies involving the coupling of a related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), to peptide sequences, electrospray ionization mass spectrometry (ESI-MS) was utilized to confirm the formation of the desired products. For instance, after coupling AMIA to a model peptidyl resin (H-DVYT-RINK), LC-MS analysis identified the protonated molecular ion [M+H]⁺ at an m/z of 620.267. rsc.org The presence of a sodium adduct [M+Na]⁺ at m/z 642.250 and a fragment ion corresponding to the loss of ammonia (B1221849) [M-NH₃]⁺ were also observed, providing initial structural confirmation. rsc.org
To definitively verify the structure and sequence, MS/MS analysis was performed. By selecting the parent ion (m/z 620.270) and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is generated. This pattern allows for the sequencing of the peptide and confirms the successful incorporation of the isoxazole (B147169) moiety. rsc.org The high mass accuracy of the measurements, often within a 1 ppm error range, lends high confidence to the structural assignments. rsc.org This methodology proves essential for verifying the chemical structure of novel derivatives and ensuring the intended synthesis has occurred.
A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method has also been established for the determination of the related compound 5-aminoimidazole-4-carboxamide (B1664886) (AICA) in human plasma. mdpi.com This involved using an electrospray ionization source in positive ion mode (ESI(+)) and monitoring the specific transition of the parent ion to a daughter ion (m/z 127→110 for AICA), a technique known as multiple reaction monitoring (MRM) which provides high selectivity and sensitivity. mdpi.com
Table 1: ESI-MS Data for a Model Peptide Derivative
| Ion Type | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 620.270 | 620.267 |
| [M+Na]⁺ | - | 642.250 |
| [M-NH₃]⁺ | - | 603.243 |
| b₄ fragment ion | - | 502.192 |
Data derived from the analysis of a peptide (H-AMIA-DVYT-NH₂) containing a 5-amino-3-methyl-isoxazole-4-carboxylic acid moiety. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
¹H NMR and ¹³C NMR spectra of various 5-aminoisoxazole derivatives confirm the core structure and the influence of substituents. researchgate.net For example, in ethyl 5-amino-3-phenylisoxazole-4-carboxylate, the protons of the ethyl ester group and the phenyl group show characteristic chemical shifts and coupling constants. The NH₂ protons of the amino group typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. researchgate.net
In related isoxazol-5(4H)-one derivatives, the vinyl proton (H-vinyl) gives a characteristic singlet, and the carbons of the isoxazole ring (C=N and C=O) show distinct signals in the ¹³C NMR spectrum around 161-163 ppm and 167-170 ppm, respectively. mdpi.com For this compound, the single proton on the isoxazole ring would be expected in the aromatic region of the ¹H NMR spectrum, while the carboxylic acid proton would likely appear as a very broad singlet far downfield.
The ¹³C NMR spectrum is particularly informative for confirming the isoxazole ring structure. Based on data from analogous compounds, the carbons of the this compound ring are expected to resonate at distinct chemical shifts, which are influenced by the electronic effects of the amino and carboxyl substituents. researchgate.net Conformational analysis, sometimes supplemented by computational methods like Natural Bond Orbital (NBO) analysis, can provide deeper understanding of donor-acceptor interactions and the preferred tautomeric and conformational states of the molecule. rsc.org
Table 2: Expected NMR Spectral Features for this compound Based on Analogous Compounds
| Nucleus | Functional Group | Expected Chemical Shift (ppm) Range | Notes |
|---|---|---|---|
| ¹H | Isoxazole-CH | 8.0 - 9.0 | Singlet, position influenced by substituents. |
| ¹H | -NH₂ | 5.0 - 8.0 | Broad singlet, exchangeable with D₂O. |
| ¹H | -COOH | 10.0 - 13.0 | Very broad singlet, exchangeable with D₂O. |
| ¹³C | Isoxazole Ring Carbons | 90 - 170 | Specific shifts depend on position and substitution. |
| ¹³C | -COOH | 165 - 180 | Carbonyl carbon. |
Ranges are estimations based on data from related isoxazole and heterocyclic carboxylic acid structures. mdpi.comresearchgate.net
Chromatographic Techniques (e.g., HPLC, LC-MS) for Compound Analysis and Purity Assessment
Chromatographic methods are vital for the separation, quantification, and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.
The purity of synthesized compounds is routinely checked using analytical HPLC. In research involving peptide synthesis with 5-amino-3-methyl-isoxazole-4-carboxylic acid, reversed-phase HPLC was used to analyze the crude and purified products. rsc.org A typical setup involves a C18 column and a gradient elution system with two mobile phases, commonly water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). rsc.org The compound of interest will have a characteristic retention time under specific chromatographic conditions, and the peak area can be used to determine its purity relative to any impurities.
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a powerful tool for analyzing complex mixtures and confirming the identity of peaks in a chromatogram. spectrabase.com In the analysis of a crude peptide derivative, LC-MS was used to generate a total ion current (TIC) chromatogram. rsc.org The peak corresponding to the product was identified by its retention time (e.g., 9.82 min) and the corresponding mass spectrum, which confirmed the molecular weight of the compound eluting at that time. rsc.org This dual-detection method provides a high degree of confidence in both the purity and identity of the analyte.
Table 3: Typical HPLC/LC-MS Parameters for Analysis of Isoxazole Derivatives
| Parameter | Description |
|---|---|
| Column | XB-C18 (or similar reversed-phase column) |
| Mobile Phase A | H₂O + 0.1% HCOOH |
| Mobile Phase B | MeCN + 0.1% HCOOH |
| Gradient | e.g., 0% to 40% B over 20 minutes |
| Flow Rate | 0.2 mL/min |
| Detection | UV (e.g., 268 nm) and/or Mass Spectrometry (ESI) |
Parameters are based on reported methods for analyzing peptide derivatives of 5-amino-3-methyl-isoxazole-4-carboxylic acid. rsc.orgresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) |
| 5-aminoimidazole-4-carboxamide (AICA) |
| Ethyl 5-amino-3-phenylisoxazole-4-carboxylate |
Future Research Directions and Emerging Trends in 5 Aminoisoxazole 4 Carboxylic Acid Chemistry
Development of Novel and Sustainable Synthetic Routes
The future of synthesizing 5-Aminoisoxazole-4-carboxylic acid and its analogs is increasingly focused on principles of green and sustainable chemistry. Researchers are actively seeking to develop methods that are not only efficient but also environmentally benign and economically viable.
A significant trend is the move towards multicomponent reactions (MCRs) catalyzed by biodegradable and eco-friendly organocatalysts. For instance, an efficient synthesis of functionalized isoxazole (B147169) derivatives has been developed using Glutamic acid as a catalyst in ethanol, a green solvent. researchgate.net This approach offers a rapid and mild procedure for generating these valuable compounds. researchgate.net The general trend in organic synthesis towards using sugar-derived starting materials, as seen in the sustainable synthesis of other complex carboxylic acids, presents a promising future direction that could be adapted for the isoxazole framework. rsc.org
Furthermore, the exploration of new, direct synthetic methods continues to be a priority. One such method involves the reaction of thiocarbamoylcyanoacetates with hydroxylamine (B1172632), providing a synthetically useful route to 5-aminoisoxazoles in good yields. researchgate.net These advancements aim to improve upon traditional synthetic pathways, which may involve harsher conditions or less readily available starting materials.
| Synthesis Approach | Key Features | Catalyst/Reagents | Potential Advantages |
| Multicomponent Reaction | One-pot synthesis of functionalized isoxazoles | Glutamic acid (organocatalyst) | Environmentally friendly, economical, rapid, mild conditions researchgate.net |
| Reaction with Hydroxylamine | Direct synthesis from thiocarbamoylcyanoacetates | Hydroxylamine | Good yield, synthetically useful for 5-aminoisoxazoles researchgate.net |
| From Bio-based Feedstocks | Use of sugar-derived starting materials | (Hypothetical) | Increased sustainability, reduced reliance on fossil fuels rsc.org |
Exploration of Underexplored Reactivity Pathways and Mechanistic Insights
While the isoxazole ring is well-studied, the specific reactivity of this compound continues to present intriguing questions and opportunities for deeper mechanistic understanding. A key area of future research lies in fully characterizing its behavior in complex synthetic sequences.
Recent studies using the closely related 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) as an unnatural β-amino acid in solid-phase peptide synthesis have yielded significant insights. nih.govnih.gov Researchers discovered that the amino group of the isoxazole ring is surprisingly unreactive under standard coupling conditions. nih.gov This phenomenon is attributed to the molecule's electronic structure, including a resonance structure with a double C=N bond and a strong intramolecular hydrogen bond that stabilizes the amino group. nih.gov This unexpected lack of reactivity allows for its selective incorporation at the N-terminus of a peptide chain without the need for protecting groups on the isoxazole's amino function. nih.gov
Furthermore, the stability of the compound under different energy inputs is an area for exploration. For example, decreased stability was observed during microwave-assisted peptide synthesis, necessitating the use of alternative methods like ultrasonic agitation. nih.gov Another underexplored area is the photochemical reactivity of the isoxazole ring. The inherent weakness of the nitrogen-oxygen bond makes isoxazoles susceptible to UV irradiation, which can lead to ring collapse and rearrangement. Harnessing this photochemical behavior could open up novel pathways for creating complex molecular architectures and for applications like photoaffinity labeling.
Integration into Advanced Material Science and Supramolecular Chemistry
The rigid, planar structure and hydrogen-bonding capabilities of this compound make it an attractive building block, or tecton, for the rational design of advanced materials and supramolecular assemblies.
Crystallographic studies of related compounds, such as 5-Methylisoxazole-4-carboxylic acid, have shown that the molecules self-assemble through strong and directional intermolecular O–H⋯N hydrogen bonds. researchgate.net This interaction leads to the formation of well-defined, linear one-dimensional chains. researchgate.net These chains are further organized by weaker C—H⋯O interactions, demonstrating a clear potential for crystal engineering. researchgate.net Future research will likely focus on modifying the substituents on the isoxazole ring to control these intermolecular interactions, allowing for the programmed assembly of two- and three-dimensional networks with desired topologies and properties.
The isoxazole scaffold has also shown promise in the construction of metal-organic frameworks (MOFs). The synthesis of a copper/zinc-based bimetallic MOF (Cu/Zn-BMOF) from an isoxazole derivative highlights the potential of this heterocyclic system to coordinate with metal ions, forming porous materials with potential applications in catalysis, gas storage, and sensing. researchgate.net Future work could involve the direct use of this compound or its derivatives as the organic linker in MOF synthesis to create novel materials with tailored functions.
| Application Area | Key Molecular Feature | Resulting Structure/Material | Potential Use |
| Crystal Engineering | O–H⋯N Hydrogen Bonding | Linear Supramolecular Chains researchgate.net | Design of functional organic solids |
| Metal-Organic Frameworks | N, O donor atoms for metal coordination | Porous Crystalline Frameworks researchgate.net | Catalysis, Gas Storage, Sensing |
Design and Synthesis of Chemically-Derived Tools for Elucidating Biological Processes
A significant and expanding area of research is the use of this compound as a core structure for creating chemical tools to probe and understand complex biological systems. Its ability to be incorporated into larger molecules provides a versatile platform for designing probes with specific functions.
One of the most promising applications is its use as a non-proteinogenic β-amino acid to synthesize peptide hybrids. nih.govnih.gov Incorporating this unnatural amino acid into a peptide sequence can confer resistance to degradation by proteases, resulting in more stable molecules. These "peptidomimetics" can serve as robust tools for studying protein-protein interactions or as potential therapeutic agents with improved pharmacokinetic profiles. nih.gov
Moreover, derivatives of the core structure are being developed to modulate specific biological pathways. For example, new amides of 5-amino-3-methylisoxazole-4-carboxylic acid have been synthesized and tested for immunomodulating activity. nih.gov By systematically varying the amide substituent, researchers can study structure-activity relationships and develop compounds that either suppress or stimulate immune responses, providing valuable tools for immunology research. nih.gov The established role of some isoxazole derivatives as activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy, suggests that this compound could be a starting point for designing new probes to investigate metabolic diseases.
Q & A
Q. What are the established synthetic protocols for preparing 5-Aminoisoxazole-4-carboxylic acid and its derivatives?
The synthesis of this compound derivatives often involves cyclization reactions using precursors like α-chloroglycinates. For example, refluxing α-chloroglycinates with sodium acetate in acetic acid facilitates cyclization, yielding 5-amino-oxazole-4-carboxylates. Purification is achieved via recrystallization from DMF/acetic acid mixtures. Structural confirmation relies on NMR (¹H/¹³C), IR spectroscopy, and HRMS to verify functional groups and molecular integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?
Key techniques include:
- NMR spectroscopy : Identifies proton (¹H) and carbon (¹³C) environments, with distinct signals for the isoxazole ring (e.g., 6.5–7.5 ppm for aromatic protons) and carboxylic acid groups .
- IR spectroscopy : Detects functional groups like the carboxylic acid C=O stretch (~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
- X-ray crystallography : Resolves molecular geometry, as demonstrated in structural reports of 5-methylisoxazole-4-carboxylic acid derivatives .
Advanced Research Questions
Q. How can computational modeling aid in predicting the biological activity of this compound derivatives?
Density Functional Theory (DFT) and molecular docking simulations predict binding interactions with biological targets. For instance, derivatives with immunomodulatory activity were computationally screened to assess their affinity for immune receptors, guiding the synthesis of analogs with optimized steric and electronic properties .
Q. What strategies optimize the reaction yield of this compound derivatives under varying conditions?
Yield optimization involves:
- Temperature control : Refluxing in acetic acid enhances cyclization efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst use : Sodium acetate accelerates cyclization by deprotonating intermediates . Systematic parameter variation, coupled with HPLC or TLC monitoring, identifies optimal reaction conditions .
Q. How do substituent modifications on the isoxazole ring influence the compound's physicochemical properties?
Substituents like bromine (e.g., 5-(4-bromophenyl) groups) increase the carboxylic acid's acidity, altering solubility and reactivity. UV-Vis spectroscopy and pKa measurements reveal electronic effects, while X-ray crystallography confirms steric impacts on crystal packing .
Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation?
Cross-validation using complementary techniques is critical:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
